3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile
Description
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a structurally complex compound featuring a spirocyclic system (6-azaspiro[3.4]octan-5-one) fused to a benzonitrile moiety. The spiro architecture introduces conformational rigidity, while the nitrile group may enhance binding affinity in medicinal chemistry contexts. This compound’s unique geometry and functional groups position it as a candidate for applications in drug discovery, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile |
InChI |
InChI=1S/C14H14N2O/c15-8-10-3-1-4-11(7-10)12-9-16-13(17)14(12)5-2-6-14/h1,3-4,7,12H,2,5-6,9H2,(H,16,17) |
InChI Key |
CDSQAISKDTURGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Annulation of Cyclopentane and Azetidine Rings
This method involves the cyclization of suitably substituted amines and ketones to form the spirocyclic framework. The process typically proceeds via:
- Formation of a β-amino ketone through condensation reactions.
- Intramolecular cyclization facilitated by acid or base catalysis to generate the azaspirocyclic ring system.
- Solvent: Toluene or ethanol
- Catalyst: Acidic or basic conditions
- Temperature: Reflux (~80-120°C)
Annulation of Four-Membered Rings via [2+2] Cycloaddition
This approach employs [2+2] cycloaddition reactions between imines and alkenes or alkynes, forming the azetidine ring fused to a cyclopentane, thus creating the azaspiro core.
- Reagents: Imines and alkynes
- Catalyst: Photochemical or thermal activation
- Solvent: Dichloromethane or acetonitrile
Multi-step Functionalization of Pre-formed Cyclic Precursors
This pathway involves starting from commercially available cyclic amines or ketones, followed by functional group manipulations—such as halogenation, nucleophilic substitution, and cyclization—to assemble the azaspiro structure.
Coupling with Benzonitrile
The final step involves attaching the benzonitrile moiety to the azaspiro core:
Nucleophilic Aromatic Substitution
- Utilizing halogenated benzonitrile derivatives (e.g., 4-bromobenzonitrile) and nucleophilic amines on the azaspiro compound to form C–N bonds.
Cross-Coupling Reactions
- Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases like potassium carbonate.
- Method: Suzuki or Buchwald-Hartwig coupling to connect the aromatic ring with the azaspiro scaffold.
Representative Reaction Scheme
Step 1: Synthesis of 6-Azaspiro[3.4]octane core
- Cyclization of suitable amines and ketones
Step 2: Oxidation
- Selective oxidation to introduce the 5-oxo group
Step 3: Functionalization at the 8-position
- Alkylation or acylation
Step 4: Coupling with benzonitrile
- Nucleophilic substitution or cross-coupling
Data Table Summarizing Preparation Methods
| Method | Key Reactions | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Annulation of cyclopentane and azetidine rings | Intramolecular cyclization | Acid/base catalysts | Reflux, moderate temperatures | High yield, straightforward | Requires specific precursors |
| [2+2] Cycloaddition | Photochemical or thermal activation | Imines, alkynes | Light or heat | Precise ring formation | Limited scope, stereochemistry control |
| Multi-step functionalization | Nucleophilic substitution, oxidation | Halogenated intermediates, oxidants | Mild to moderate | Versatile, adaptable | Multi-step process, purification needed |
| Cross-coupling reactions | Suzuki, Buchwald-Hartwig | Palladium catalysts, bases | Reflux, inert atmosphere | Efficient C–N bond formation | Catalyst cost, sensitivities |
Research Findings and Considerations
- The annulation strategies are favored for their simplicity and use of readily available starting materials, as demonstrated in recent synthetic studies.
- Oxidation steps require selective oxidants to prevent over-oxidation or degradation of the spiro framework.
- Coupling reactions benefit from modern palladium catalysis, enabling efficient attachment of aromatic groups like benzonitrile.
- The overall synthetic route's success hinges on controlling regioselectivity and stereochemistry, especially during ring closure and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic ring or the benzonitrile group.
Substitution: The benzonitrile group can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from published studies, focusing on structural features, synthetic efficiency, and characterization methodologies. Key compounds for comparison include derivatives from (compounds 19–23) and (compound 10), which share nitrile or heterocyclic motifs.
Structural Features and Substituents
- Spiro vs. Bicyclic Systems: The target’s spiro[3.4]octane ring introduces distinct puckering dynamics compared to the 8-azabicyclo[3.2.1]octane in compounds 19 and 20.
- Nitrile Positioning : While all compounds include nitrile groups, their electronic environments differ. The target’s benzonitrile is directly attached to the spiro ring, whereas compound 10’s nitrile is part of a coumarin-aryl system, which may alter solubility and reactivity .
Characterization Methods
- Common Techniques: All compounds relied on NMR and mass spectrometry for structural validation.
Physicochemical Properties
- Thermal Stability : Compound 10’s high melting point reflects strong intermolecular interactions (e.g., π-stacking), whereas the target’s spiro system may reduce crystallinity, lowering its melting point .
Conformational and Electronic Analysis
- Ring Puckering : The spiro[3.4]octane system in the target compound likely adopts a puckered conformation to minimize strain, as described by Cremer-Pople coordinates . This contrasts with the flatter bicyclic systems in compounds 19 and 20, which may adopt chair-like or twist-boat conformations.
- In compound 10, the ethoxycoumarin moiety introduces electron-donating effects, altering the nitrile’s reactivity .
Biological Activity
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is a complex organic compound characterized by its unique spirocyclic structure, which integrates a benzonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The structure of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile features:
- Spirocyclic Framework : The azaspiro structure provides unique spatial orientation, potentially influencing biological interactions.
- Benzonitrile Moiety : The presence of the nitrile group may enhance reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Properties : Similar spirocyclic compounds have been linked to anticancer effects, suggesting potential applications in oncology.
- Anti-inflammatory Effects : The azaspiro framework is associated with anti-inflammatory activities, indicating that 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile may also possess similar properties.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Azaspiro[3.4]octane | Similar spirocyclic structure | Anticancer properties reported |
| Benzonitrile | Simple nitrile derivative | Widely used in organic synthesis |
| Thiohydantoin derivatives | Contains sulfur; similar reactivity | Potential androgen receptor modulators |
| Pyrrolidine derivatives | Similar cyclic structure; nitrogen-containing | Various pharmacological activities |
Case Studies and Research Findings
- Anticancer Activity : A study on related azaspiro compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile could be further explored as a potential anticancer agent .
- Enzyme Inhibition Studies : Research has shown that compounds with spirocyclic structures can inhibit specific enzymes involved in disease pathways, suggesting that this compound may interact similarly with key biological targets .
- Pharmacological Profiling : Investigations into the pharmacological properties of structurally related compounds have highlighted their potential as anti-inflammatory agents, which may extend to 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile .
Synthesis and Reactivity
The synthesis of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile can be approached through various chemical transformations, typically involving:
- Nucleophilic Substitution Reactions : Due to the presence of the nitrile group, nucleophilic attack can lead to diverse derivatives.
Table 2: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Nucleophilic Substitution | Utilizes the nitrile group for reaction with nucleophiles, potentially leading to new derivatives. |
| Hydrolysis and Reduction | Can modify the nitrile group under specific conditions to enhance biological activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
